Sipholenol A

Multidrug Resistance P-glycoprotein Sipholane Triterpenoids

Researchers studying P-gp-mediated MDR face confounding results when relying on pan-inhibitors that lack transporter specificity. Sipholenol A (CAS 78518-73-7) directly and selectively inhibits P-gp function without affecting non-P-gp substrates, enabling unambiguous dissection of P-gp's role in drug resistance. • Potentiates cytotoxicity of colchicine, vinblastine, and paclitaxel specifically in P-gp-overexpressing cells; inactive against non-P-gp substrate cisplatin • Validated in both in vitro (KB-C2, KB-V1) and in vivo MDR reversal models • Serves as a lead scaffold for semisynthetic derivatization targeting cancer cell migration and invasion via Brk/PTK6 kinase inhibition • Each batch verified by HPLC for ≥98% purity; full Certificate of Analysis provided

Molecular Formula C30H52O4
Molecular Weight 476.7 g/mol
CAS No. 78518-73-7
Cat. No. B1208245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSipholenol A
CAS78518-73-7
Synonymssipholenol A
Molecular FormulaC30H52O4
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESCC1=CCC2C(CCC2(C)O)C(C1CCC3C4(CCC(C(OC4CCC3(C)O)(C)C)O)C)(C)C
InChIInChI=1S/C30H52O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-25,31-33H,10-18H2,1-8H3/t20-,21+,22+,23+,24+,25+,28+,29+,30-/m0/s1
InChIKeyLVWWPNAIMBYRKG-KOHQYJKCSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sipholenol A: Identity & Baseline Characteristics


Sipholenol A (CAS 78518-73-7) is a sipholane-type triterpenoid, a class of squalene-derived natural products first isolated from the Red Sea marine sponge *Siphonochalina siphonella* (also known as *Callyspongia siphonella*). [1] It possesses a unique perhydrobenzoxepine and [5,3,0] bicyclodecane ring system, with a molecular formula of C₃₀H₅₂O₄ and a molecular weight of 476.7 g/mol. [1]

  • P-gp MDR reversal research context
  • Selective for P-gp-overexpressing cancer models
  • Marine-derived triterpenoid scaffold for semisynthetic derivatization

Sipholenol A: Limitations of Generic Substitution


Procurement cannot rely on simple in-class substitution of sipholane triterpenoids due to significant functional divergence among structurally similar compounds. While sipholenol A, sipholenone E, sipholenol L, and siphonellinol D all share the sipholane skeleton, they exhibit marked differences in their potency for reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells. [1] Specifically, sipholenone E demonstrates superior activity to sipholenol A, while sipholenol L and siphonellinol D are nearly as active but not identical. [2] This quantitative activity divergence necessitates a compound-specific approach, as the precise reversal efficacy for a given experimental system cannot be assumed across the sipholane class.

  • Sipholenone E may exhibit greater reported P-gp reversal activity; compound-specific procurement is needed.
  • Sipholenol L and siphonellinol D are reported as nearly active, but not identical; small structural changes alter function.

Sipholenol A: Comparative Evidence of Differentiation


P-gp MDR Reversal: Sipholenol A vs. Analogs

In a comparative study of sipholane triterpenoids for reversing P-gp-mediated MDR in human epidermoid cancer cells, sipholenone E exhibited greater potency than sipholenol A. Sipholenol L and siphonellinol D were nearly as active as sipholenol A, but not identical. [1] The study evaluated their ability to reverse MDR, though quantitative data for the fold-change is not explicitly stated for these comparators, this information is derived from a cross-study comparable analysis.

P-gp Reversal Activity
Cross-study context
Sipholenone E > Sipholenol A; Analogs ≈ Sipholenol A
Class-level functional divergence necessitates compound-specific selection
Cross-study comparable; quantitative fold-change not reported
Multidrug Resistance P-glycoprotein Sipholane Triterpenoids

Selective Potentiation of P-gp Substrate Cytotoxicity

A key differentiating feature of sipholenol A is its selective potentiation of the cytotoxicity of known P-gp substrates. In a study using P-gp-overexpressing cancer cells, sipholenol A potentiated the activity of colchicine, vinblastine, and paclitaxel. Critically, it had no effect on the response to the non-P-gp substrate cisplatin, and no effect on cells lacking P-gp expression or expressing other transporters like MRP1 or BCRP. [1] This demonstrates a high degree of functional specificity.

Substrate Specificity
Head-to-head
Potentiated colchicine, vinblastine, paclitaxel cytotoxicity; No effect on cisplatin
P-gp-specific activity supports model-dependent interpretation
No effect in non-P-gp expressing cells
Multidrug Resistance Reversal P-glycoprotein Substrate Specificity Cancer Chemotherapy

Direct P-gp Inhibition & Intracellular Drug Accumulation

Mechanistic studies demonstrate that sipholenol A directly inhibits P-gp function. Accumulation and efflux studies using the P-gp substrate [³H]-paclitaxel showed that sipholenol A time-dependently increased the intracellular accumulation of [³H]-paclitaxel by directly inhibiting P-gp-mediated drug efflux. [1] This direct interaction is further supported by its ability to stimulate the ATPase activity of P-gp and inhibit the photolabeling of the transporter with its transport substrate [¹²⁵I]-iodoarylazidoprazosin. [1]

Direct P-gp Inhibition
Head-to-head
Increased intracellular [³H]-paclitaxel accumulation; inhibited photolabeling
Direct mechanism supports functional lot validation
ATPase stimulation confirmed
P-glycoprotein Inhibition Drug Accumulation Efflux Assay

Semisynthetic Derivatization for Antimigratory Activity

Sipholenol A serves as a critical scaffold for generating derivatives with enhanced antimigratory activity against metastatic breast cancer cells. In a comparative study of 22 semisynthetic analogs, the sipholenol A 4β-4-chlorobenzoate ester and 19,20-anhydrosipholenol A 4β-4-chlorobenzoate ester demonstrated potent inhibition of MDA-MB-231 cell migration, with IC50 values of 5.3 µM and 5.9 µM, respectively. [1] This highlights sipholenol A's value as a starting point for chemical optimization.

Antimigratory IC50 (Derivatives)
Head-to-head
Sipholenol A 4β-ester: 5.3 µM; Anhydro analog: 5.9 µM
Scaffold optimization supports medicinal chemistry studies
Wound-healing assay, MDA-MB-231
Breast Cancer Metastasis Antimigratory Activity Semisynthetic Derivatives

Sipholenol A: Evidence-Based Application Scenarios


P-gp MDR Reversal in Cancer Models

This is the most validated application. Sipholenol A (CAS 78518-73-7) should be used as a selective P-gp inhibitor to potentiate the cytotoxicity of P-gp substrate anticancer agents (e.g., colchicine, vinblastine, paclitaxel) in in vitro and in vivo models that overexpress P-gp. [1] Its lack of effect on non-P-gp substrates and other transporters ensures it is not a pan-inhibitor, making it suitable for dissecting the specific role of P-gp in drug resistance. [1] Procurement should be based on the need for a natural product-derived tool with a well-characterized, direct mechanism of action.

Medicinal Chemistry Scaffold for Antimetastatic Agents

Sipholenol A (CAS 78518-73-7) serves as a lead structure for semisynthetic derivatization aimed at discovering novel inhibitors of cancer cell migration and invasion. [2] Researchers focused on breast cancer metastasis should consider procuring sipholenol A as a starting material to generate and evaluate a library of esters, ethers, oximes, or carbamates, particularly targeting the 4β-hydroxyl group for enhanced antimigratory activity and potential Brk/PTK6 kinase inhibition. [2]

Pharmacophore & 3D-QSAR Studies for P-gp

The established activity profile and structural data of sipholenol A (CAS 78518-73-7) make it a valuable compound for computational chemistry studies. [3] It can be used as a reference ligand to build and validate pharmacophore models or conduct 3D-QSAR analyses for novel P-gp modulators. [3] This application is relevant for groups engaged in rational drug design targeting ABC transporter-mediated MDR.

P-gp ATPase & Efflux Kinetics Assays

Given its direct interaction with P-gp, sipholenol A (CAS 78518-73-7) is an ideal tool for biochemical studies focusing on P-gp function. [1] It can be employed in assays measuring P-gp ATPase activity stimulation and in photolabeling competition assays to map substrate-binding sites. [1] It also serves as a positive control for intracellular drug accumulation and efflux studies in P-gp-expressing cells. [1]

Application
Selection Property
Validation Focus
P-gp-overexpressing cancer model studies
Selective P-gp inhibitor profile
Substrate-specific cytotoxicity potentiation
Antimetastatic agent derivatization
Derivatizable scaffold (4β-OH)
Antimigratory activity in breast cancer cell models
Pharmacophore modeling for P-gp modulators
Defined P-gp inhibition pharmacophore
3D-QSAR / ligand-based design validation
P-gp ATPase and efflux kinetics assays
Direct P-gp interaction
Efflux assay benchmarking and functional studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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